4-Hydroxybenzaldehyde

Descripción

Overview of 4-Hydroxybenzaldehyde (B117250) in Contemporary Chemical and Biological Sciences

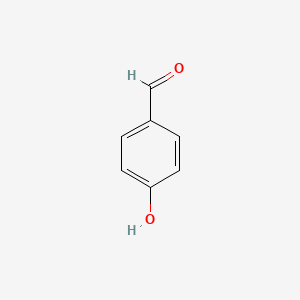

This compound (4-HBA), also known as p-hydroxybenzaldehyde, is an organic compound with the chemical formula C₇H₆O₂. wikipedia.orgchemicalbook.com It is one of three isomers of hydroxybenzaldehyde and consists of a benzene (B151609) ring substituted with a hydroxyl (-OH) group and a formyl (-CHO) group at the para position. wikipedia.orgchemicalbook.com This structural arrangement imparts a unique reactivity profile, making it a significant molecule in both chemical and biological sciences. chemicalbook.com It appears as a white to light yellow crystalline powder with a characteristic almond-like scent. chemicalbook.comlongchangextracts.com

In contemporary science, this compound is recognized for its versatility. It serves as a crucial intermediate in the synthesis of a wide array of chemicals and pharmaceuticals. chemicalbook.com Its applications span numerous industries, including pharmaceuticals, polymers, agrochemicals, and fragrances. chemicalbook.comlongchangextracts.com In the pharmaceutical sector, it is a key precursor for manufacturing drugs such as antihypertensive agents and antibiotics. chemicalbook.comlongchangextracts.com Its utility extends to the polymer industry, where it functions as a monomer or cross-linking agent in the production of high-performance phenolic resins and other polymers, enhancing their thermal and mechanical properties. chemicalbook.comlongchangextracts.com

Furthermore, 4-HBA is utilized in the synthesis of agrochemicals like herbicides and insecticides. chemicalbook.com In analytical chemistry, its ability to form Schiff bases with primary amines makes it a useful reagent for the detection and quantification of certain compounds. chemicalbook.comlongchangextracts.com Biologically, research has highlighted its potential antioxidant properties and its role in studying enzyme inhibition, which is vital for drug development. sinocurechem.com Recent studies have also explored its effects on promoting wound healing by activating signaling pathways in keratinocytes. chemicalbook.comnih.gov

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

|---|---|---|

| Molecular Formula | C₇H₆O₂ | wikipedia.orglongchangextracts.com |

| Molar Mass | 122.12 g/mol | wikipedia.orglongchangextracts.com |

| Appearance | Yellow to tan powder / White to light yellow crystalline powder | wikipedia.orgchemicalbook.com |

| Melting Point | 115-118 °C | longchangextracts.com |

| Boiling Point | 310 to 311 °C | wikipedia.org |

| Solubility in Water | 12.9 g/L | wikipedia.org |

| Acidity (pKa) | 7.61 (at 25 °C) | wikipedia.org |

Significance in Natural Product Chemistry and Applied Organic Synthesis Research

This compound holds considerable significance in the fields of natural product chemistry and applied organic synthesis. It is a naturally occurring compound found in various plants, most notably in orchids such as Gastrodia elata and Galeola faberi, as well as in vanilla orchids. wikipedia.orgchemicalbook.com It is also found in foods like oats, beer, and vinegar. foodb.ca Its presence in Gastrodia elata, a plant used in traditional Chinese medicine, has spurred research into its biological activities. chemicalbook.com

In applied organic synthesis, this compound is a valuable and versatile building block. sinocurechem.com Its dual functional groups—a reactive aldehyde and a phenolic hydroxyl group—allow for a wide range of chemical transformations. chemicalbook.com This makes it an essential precursor for constructing more complex molecules. sinocurechem.com Key reactions involving 4-HBA include:

Oxidation: The aldehyde group can be oxidized to form p-hydroxybenzoic acid, another important industrial chemical. chemicalbook.com

Reduction: The aldehyde can be reduced to form p-hydroxybenzyl alcohol. chemicalbook.com

Condensation Reactions: It readily undergoes condensation with amines to form Schiff bases and with compounds containing active methylene (B1212753) groups, such as in the aldol (B89426) condensation with acetone (B3395972) to produce 4-hydroxybenzylideneacetone. chemicalbook.commdpi.com

Cross-Coupling Reactions: It participates in important carbon-carbon bond-forming reactions like the Suzuki and Heck couplings. sinocurechem.com

Derivatization: The hydroxyl group can be methylated to produce 4-methoxybenzaldehyde (B44291) (anisaldehyde), a common fragrance and flavoring agent. sinocurechem.comchemicalbook.com

This reactivity makes 4-HBA a key intermediate in the synthesis of pharmaceuticals, including 4-hydroxyphenylglycine (a precursor to certain antibiotics), as well as fragrances, liquid crystals, and dyes. wikipedia.orglongchangextracts.comchemicalbook.com

Table 2: Natural Sources of this compound

| Source Type | Specific Examples | Source |

|---|---|---|

| Orchids | Gastrodia elata, Galeola faberi, Vanilla orchids | wikipedia.org |

| Other Plants | Carrots (Daucus carota), Dendrocalamus asper (bamboo shoots), Spiranthes vernalis | wikipedia.orgwisdomlib.orgnih.gov |

| Foods & Beverages | Vinegar, Oats (Avena sativa), Beer | foodb.ca |

Evolution of Research Perspectives on this compound

Research perspectives on this compound have evolved significantly over time. Initially, the focus was primarily on its synthesis and its role as a chemical intermediate. Early synthetic methods included the Reimer-Tiemann reaction and the Gattermann reaction, which start from phenol (B47542). While foundational, these methods often suffered from low yields and the formation of isomers that were difficult to separate. sciencemadness.org

Over the decades, research has led to the development of more efficient and selective synthetic routes. Industrial production has often favored processes starting from p-cresol (B1678582) or p-nitrotoluene. chemicalbook.com The catalytic oxidation of p-cresol, in particular, was heavily researched and industrialized in the latter half of the 20th century by countries like Japan, the United States, and Germany. chemicalbook.comgoogle.com More recent innovations include methods involving the selective oxidation and subsequent decarboxylation of mixed phenolic compounds, offering improved pathways to the pure product. google.comwipo.int

In recent years, the research focus has broadened beyond synthesis to include the compound's intrinsic biological and material properties. The discovery of 4-HBA as a major active component in medicinal plants like Gastrodia elata prompted investigations into its pharmacological effects. chemicalbook.comnih.gov This has led to studies demonstrating its antioxidant activity, its potential in neuromodulation, and its ability to accelerate wound healing. sinocurechem.comchemicalbook.comnih.gov Furthermore, there is growing interest in its application in modern materials science, such as in the creation of polymers with specific electro-optical properties and as a building block for functional materials like chelating resins for environmental remediation. orientjchem.orgresearchgate.net The development of biotechnological production methods using engineered microorganisms like Corynebacterium glutamicum represents the latest frontier, aiming for more sustainable and environmentally friendly synthesis. researchgate.net

Table 3: Overview of Synthetic Methods for this compound

| Starting Material | Reaction Name/Type | Description | Source |

|---|---|---|---|

| Phenol | Reimer-Tiemann Reaction | Reaction of phenol with chloroform (B151607) in a basic solution. Often produces isomeric byproducts. | wikipedia.orgsciencemadness.org |

| p-Cresol | Catalytic Oxidation | Direct oxidation of p-cresol using air or oxygen with a catalyst. A common industrial method. | chemicalbook.comgoogle.com |

| p-Nitrotoluene | Oxidation-Reduction | Simultaneous oxidation and reduction with sodium polysulfide to yield the product. | chemicalbook.com |

| p-Aminobenzaldehyde | Diazotization and Hydrolysis | Conversion of the amino group to a diazonium salt, followed by hydrolysis to the hydroxyl group. | chemicalbook.com |

| Phenolic Mixtures | Selective Oxidation & Decarboxylation | A multi-step process involving selective oxidation of ortho-substituents followed by decarboxylation. | google.com |

Structure

3D Structure

Propiedades

IUPAC Name |

4-hydroxybenzaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H6O2/c8-5-6-1-3-7(9)4-2-6/h1-5,9H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RGHHSNMVTDWUBI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H6O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

65581-83-1 | |

| Record name | Benzaldehyde, 4-hydroxy-, homopolymer | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=65581-83-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

DSSTOX Substance ID |

DTXSID8059552 | |

| Record name | p-Hydroxybenzaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID8059552 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

122.12 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid; Sublimes at atmospheric pressure without decomposition; [Merck Index] Light brown crystalline solid; [Aldrich MSDS], Solid, Beige powder; vanillic/nutty odour | |

| Record name | p-Hydroxybenzaldehyde | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/9696 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | 4-Hydroxybenzaldehyde | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0011718 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

| Record name | 4-Hydroxybenzaldehyde | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/889/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

Boiling Point |

310.00 to 311.00 °C. @ 760.00 mm Hg | |

| Record name | P-Hydroxybenzaldehyde | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB03560 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | 4-Hydroxybenzaldehyde | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0011718 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Solubility |

8.45 mg/mL at 25 °C, slightly soluble in water; soluble in organic solvents, freely soluble (in ethanol) | |

| Record name | P-Hydroxybenzaldehyde | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB03560 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | 4-Hydroxybenzaldehyde | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0011718 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

| Record name | 4-Hydroxybenzaldehyde | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/889/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

CAS No. |

123-08-0, 201595-48-4 | |

| Record name | 4-Hydroxybenzaldehyde | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=123-08-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | p-Hydroxybenzaldehyde | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000123080 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | P-Hydroxybenzaldehyde | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB03560 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | 4-hydroxybenzaldehyde | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=2127 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Benzaldehyde, 4-hydroxy- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | p-Hydroxybenzaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID8059552 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-hydroxybenzaldehyde | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.004.182 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 201595-48-4 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 4-HYDROXYBENZALDEHYDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/O1738X3Y38 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | 4-Hydroxybenzaldehyde | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0011718 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Melting Point |

117 °C | |

| Record name | P-Hydroxybenzaldehyde | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB03560 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | 4-Hydroxybenzaldehyde | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0011718 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Synthetic Strategies and Methodologies for 4 Hydroxybenzaldehyde and Its Derivatives

Classical and Industrial Synthetic Pathways for 4-Hydroxybenzaldehyde (B117250)

The industrial production of this compound primarily relies on the selective oxidation of readily available aromatic compounds. These methods have been refined over decades to maximize yield and efficiency.

Catalytic Oxidation Methods of p-Cresol (B1678582) Derivatives

A dominant industrial method for synthesizing this compound is the direct catalytic oxidation of p-cresol, using air or molecular oxygen as the oxidant. organic-chemistry.orgmdpi.com This process is advantageous due to the low cost of p-cresol and the use of environmentally benign oxidants. The reaction is typically performed in the presence of a base, such as sodium hydroxide (B78521), and a transition metal catalyst. mdpi.comchemicalbook.com

Cobalt-based catalysts are widely researched and utilized for this transformation. mdpi.comresearchgate.net Liquid-phase oxidation of p-cresol using an insoluble cobalt oxide (Co₃O₄) catalyst under elevated air pressure can achieve a selectivity for this compound as high as 95% with nearly complete conversion of p-cresol. researchgate.netmdpi.com The selectivity can be finely tuned by manipulating the concentrations of p-cresol, sodium hydroxide, catalyst, and the partial pressure of oxygen to minimize byproduct formation. researchgate.netmdpi.comgoogleapis.com Other cobalt catalysts, such as cobalt chloride and cobalt-saponite, have also demonstrated high activity, yielding this compound in the range of 70-80% selectivity. researchgate.netgoogleapis.com

Recent research has also explored other catalytic systems. For instance, a heterogeneous CuMn-oxide supported on carbon has been shown to achieve a 99% conversion of p-cresol with 96% selectivity to this compound. google.com Furthermore, modifying a cobalt pyrophosphate catalyst with polyvinylidene fluoride (B91410) (PVDF) was found to enhance its catalytic performance, achieving a 94.2% conversion of p-cresol and 94.4% selectivity for the desired product. nih.govrasayanjournal.co.in

Table 1: Catalytic Systems for p-Cresol Oxidation to this compound

| Catalyst System | Oxidant | Base/Solvent | Conversion of p-Cresol (%) | Selectivity for this compound (%) | Reference(s) |

| Cobalt Oxide (Co₃O₄) | Air | NaOH | ~100% | 95% | researchgate.netmdpi.com |

| Cobalt Chloride (CoCl₂) | O₂ | NaOH / Methanol (B129727) | 90% | 59-80% | researchgate.netgoogle.com |

| 13% Co-Saponite | Air | n-Propanol | 92% | 92% | googleapis.com |

| PVDF modified Cobalt Pyrophosphate | O₂ | NaOH | 94.2% | 94.4% | nih.govrasayanjournal.co.in |

| CuMn-Oxide/Carbon | O₂ | NaOH / Methanol | 99% | 96% | google.com |

| Cobalt (II) Chloride | O₂ | NaOH / Methanol | 82% | 72% | chemicalbook.comchemicalbook.com |

Oxidation-Reduction Processes of p-Nitrotoluene

An alternative industrial route involves a multi-step process starting from p-nitrotoluene. organic-chemistry.orgtaylorandfrancis.comnih.gov This method utilizes a synchronous oxidation and reduction reaction where p-nitrotoluene is treated with sodium polysulfide. organic-chemistry.orgtaylorandfrancis.com The reaction, typically carried out in an ethanol (B145695) solvent, produces p-aminobenzaldehyde as a key intermediate. organic-chemistry.org This step has reported conversion and yield rates exceeding 90%. organic-chemistry.org

The p-aminobenzaldehyde intermediate is then converted to the final product through diazotization followed by hydrolysis. taylorandfrancis.com The p-aminobenzaldehyde is treated with a nitrite (B80452) salt in an acidic medium to form a diazonium salt, which is subsequently hydrolyzed at elevated temperatures to yield this compound. organic-chemistry.orgtaylorandfrancis.com This entire process, from p-nitrotoluene to the final product, is highly efficient, with yields reported to be over 90%. organic-chemistry.org

Table 2: Key Steps in the Synthesis of this compound from p-Nitrotoluene

| Step | Reactants | Key Reagents | Product | Reference(s) |

| 1. Oxidation-Reduction | p-Nitrotoluene | Sodium Polysulfide, Ethanol | p-Aminobenzaldehyde | organic-chemistry.orgtaylorandfrancis.com |

| 2. Diazotization | p-Aminobenzaldehyde | Sodium Nitrite, Sulfuric Acid | p-Aminobenzaldehyde Diazonium Salt | organic-chemistry.orgtaylorandfrancis.com |

| 3. Hydrolysis | p-Aminobenzaldehyde Diazonium Salt | Water, Heat | This compound | organic-chemistry.orgtaylorandfrancis.com |

Selective Oxidation of Substituted Phenolic Compounds with Position-Specific Functional Groups

Beyond the primary industrial routes, this compound can be synthesized from other phenolic precursors. The classical Reimer-Tiemann reaction, which involves treating phenol (B47542) with chloroform (B151607) in a basic solution, produces both 2-hydroxybenzaldehyde (salicylaldehyde) and this compound. A significant challenge of this method is the separation of the isomers, although the volatility of salicylaldehyde (B1680747) with steam allows for its removal.

Electrochemical methods offer another approach. The oxidation of phenol can lead to the formation of catechol and hydroquinone (B1673460), which are isomers of benzenediol. More advanced processes have been developed to improve selectivity. One such process starts with a mixture of phenolic compounds that already possess formyl and/or hydroxymethyl groups at the ortho (2) and para (4) positions. The method involves selectively oxidizing the group at the 2-position to a carboxylic acid, followed by a decarboxylation step to remove it, yielding the desired this compound. nih.gov This strategy is particularly useful for preparing derivatives like vanillin (B372448) from corresponding substituted phenols. nih.gov

Synthesis of Key this compound Derivatives

This compound serves as a versatile building block for the synthesis of more complex molecules with specific applications in materials science and life sciences.

Generation of Aldehyde Methacrylates for Polymer Science Applications

For applications in polymer science, particularly in dentistry, this compound can be converted into aldehyde methacrylates. These specialized monomers are synthesized by reacting this compound with 2-bromoethyl methacrylate. The resulting products are crystalline monomers with low melting points. A key advantage is that these monomers can be mixed in various proportions to create liquid blends with workable viscosities suitable for polymerization. These aldehyde methacrylates, and the polymers derived from them, are evaluated as potential adhesion-promoting agents for protein-rich substrates like dentin.

Formation of Benzopyrans for Pharmaceutical and Cosmetic Research

Benzopyrans, also known as chromenes, are a class of compounds with wide-ranging applications in the pharmaceutical and cosmetic industries, and this compound is a known precursor for their synthesis. The formation of the benzopyran scaffold often involves the reaction of a phenol with a suitable three-carbon component. This compound can be utilized in multi-step syntheses to build this heterocyclic system.

A common strategy involves the Claisen-Schmidt condensation of this compound with a ketone, such as 4-hydroxyacetophenone, to form a chalcone (B49325). chemicalbook.com Chalcones are key intermediates in the biosynthesis and chemical synthesis of flavonoids and their isomers, which include benzopyran structures. Subsequent intramolecular cyclization and rearrangement reactions of the chalcone intermediate, often under acidic or basic conditions, can lead to the formation of the benzopyran ring system. This pathway highlights the utility of this compound as a starting material for generating complex heterocyclic structures of significant biological and commercial interest.

Preparation of Liquid Crystalline Compounds

This compound serves as a crucial starting material for the synthesis of various thermotropic liquid crystals, which exhibit mesomorphic properties dependent on temperature. The molecular structure of these compounds, often featuring a rigid core and flexible terminal chains, is key to their liquid crystalline behavior.

A common strategy involves converting this compound into Schiff base derivatives. For instance, a homologous series of aromatic esters, 4-n-alkanoyloxybenzylidene-4'-bromoanilines (nABBA), has been synthesized. waset.orgresearchgate.net These compounds consist of two 1,4-disubstituted phenyl cores linked by a Schiff base central linkage (-CH=N-). waset.org The synthesis involves the reaction of this compound with an appropriate aniline (B41778), followed by esterification. The length of the terminal alkanoyloxy chain (CnH2n-1COO-) is varied to tune the mesomorphic properties. waset.orgresearchgate.net The molecular structures are typically confirmed using spectroscopic methods like IR, NMR, and mass spectrometry, while their liquid-crystalline properties are studied using differential scanning calorimetry (DSC) and polarizing optical microscopy (POM). waset.orgresearchgate.netresearchgate.net

Another approach is the synthesis of novel 4-(4′-alkoxybiphenyl-4-carboxy)benzaldehydes. These are prepared via an Einhorn reaction, using this compound and p-alkoxybiphenylyl carbonyl chloride as the raw materials. researchgate.net All resulting compounds have been found to enter a liquid crystal phase above their melting temperatures. researchgate.net Similarly, bent-shaped liquid crystal molecules can be synthesized starting from precursors like 5,5-diethylpyrimidine-2,4,6(1H,3H,5H)-trione, which are then reacted with derivatives of 4-hydroxybenzonitrile. ajchem-a.com A compound with a terminal cyano group derived from this process exhibited a nematic phase upon heating. ajchem-a.com

Production of 4-Alkoxybenzaldehydes via Alkylation Reactions

4-Alkoxybenzaldehydes are important intermediates in organic synthesis, and they are commonly prepared through the alkylation of the hydroxyl group of this compound. This etherification reaction involves treating this compound with an alkylating agent in the presence of a base.

A straightforward example is the reaction of this compound with a benzyl (B1604629) bromide. This synthesis has been reported to be efficient, yielding a product of sufficient purity to be used as an intermediate for subsequent reactions without needing further purification. chemspider.com The base facilitates the deprotonation of the phenolic hydroxyl group, forming a more nucleophilic phenoxide ion that then attacks the alkyl halide in a Williamson ether synthesis.

The general scheme for this alkylation is as follows:

Step 1: Deprotonation: The phenolic proton of this compound is removed by a base (e.g., KOH, NaH) to form a sodium or potassium phenoxide.

Step 2: Nucleophilic Substitution: The phenoxide ion acts as a nucleophile, attacking an alkyl halide (e.g., ethyl iodide, benzyl bromide) to displace the halide and form the corresponding 4-alkoxybenzaldehyde.

This methodology is versatile and allows for the introduction of various alkyl or arylalkyl groups onto the phenolic oxygen of this compound.

Synthesis of Vanillin and Ethylvanillin from this compound Precursors

This compound is a key precursor in the industrial synthesis of vanillin (3-methoxy-4-hydroxybenzaldehyde) and ethylvanillin (3-ethoxy-4-hydroxybenzaldehyde), two widely used flavoring agents. acs.orgsphinxsai.comgoogle.com A common and efficient laboratory-scale synthesis proceeds in a two-step sequence involving electrophilic aromatic substitution followed by a copper-catalyzed nucleophilic substitution. udel.eduacs.orgresearchgate.net

The process can be summarized as follows:

Bromination: this compound is first brominated to produce 3-bromo-4-hydroxybenzaldehyde (B1265673). udel.eduacs.org This reaction is a classic example of electrophilic aromatic substitution, where the hydroxyl group directs the incoming bromine atom to the ortho position. udel.edu The reaction is typically carried out for a very short duration (e.g., 30 seconds) because the initial monobromo product can easily disproportionate into the starting material and 3,5-dibromo-4-hydroxybenzaldehyde. acs.orgresearchgate.net

Methoxylation/Ethoxylation: The bromine atom in 3-bromo-4-hydroxybenzaldehyde is then replaced with a methoxy (B1213986) (-OCH₃) or ethoxy (-OCH₂CH₃) group. udel.eduresearchgate.net This is achieved through a copper-catalyzed coupling reaction with sodium methoxide (B1231860) (for vanillin) or sodium ethoxide (for ethylvanillin). acs.orgsigmaaldrich.comsigmaaldrich.comchemicalbook.com The pathway likely involves oxidative addition of the aryl bromide to a copper(I) species, followed by reductive elimination to form the final product. acs.org

| Step | Reactants | Product | Key Conditions | Reference |

| 1. Bromination | This compound, Bromine (Br₂) | 3-Bromo-4-hydroxybenzaldehyde | Methanol/Chloroform, 0-5°C | udel.educhemicalbook.com |

| 2. Ethoxylation | 3-Bromo-4-hydroxybenzaldehyde, Sodium Ethoxide | Ethylvanillin | Copper catalyst, 110-120°C | chemicalbook.com |

| 2. Methoxylation | 3-Bromo-4-hydroxybenzaldehyde, Sodium Methoxide | Vanillin | Copper bromide (CuBr) catalyst | udel.eduacs.org |

Formation of Oligo-4-hydroxybenzaldehyde via Oxidative Polycondensation

Oligo-4-hydroxybenzaldehyde (OHBA) can be synthesized from its monomer, this compound (HBA), through an oxidative polycondensation reaction. sigmaaldrich.comresearchgate.net This process involves the use of an oxidizing agent, such as hydrogen peroxide (H₂O₂), in an aqueous alkaline medium. sigmaaldrich.comresearchgate.net

The reaction is typically performed at an elevated temperature, for example, at 85 °C. researchgate.net Under these conditions, the monomer units link together to form an oligomeric chain. The resulting OHBA is a solid material that has been characterized by various analytical techniques, including ¹H NMR, FT-IR, and UV-Vis spectroscopy. researchgate.net

Research findings have reported the synthesis of OHBA with a number average molecular weight (Mn) of 5171 g/mol and a mass average molecular weight (Mw) of 8625 g/mol , resulting in a polydispersity index (PDI) of 1.668. researchgate.net Thermogravimetric analysis (TGA) has shown that OHBA is resistant to thermo-oxidative decomposition, with weight losses of 5% at 171 °C and 50% at 845 °C. researchgate.net This oligo(phenoxy-imine) can then be used in further condensation reactions with various amines to synthesize poly(phenoxy-imine)s. researchgate.net

Synthesis of Schiff Base Derivatives of this compound for Optoelectronic Studies

Schiff bases derived from this compound are of significant interest for their potential applications in optoelectronics. sigmaaldrich.comsigmaaldrich.com These compounds are typically synthesized through a condensation reaction between this compound and a primary amine, often a substituted aniline. sigmaaldrich.comresearchgate.net The reaction forms an imine or azomethine group (-C=N-), which is part of the chromophoric system responsible for the material's optical properties. nih.gov

The synthesis can be carried out using eco-friendly methods, such as ultrasonication, with equimolar amounts of this compound and the aniline dissolved in ethanol. researchgate.net The formation of the Schiff base is confirmed by spectral methods like FT-IR, UV-Vis, and NMR spectroscopy. researchgate.net

Studies have shown that these Schiff base compounds can behave as organic semiconducting materials. researchgate.net For example, derivatives incorporating nitro groups have been found to exhibit notable optical properties, with an energy gap of 3.08 eV, a refractive index of 2.074, and a dielectric constant of 4.303. researchgate.net The electronic and optical properties can be further investigated and corroborated using computational studies, such as those employing Gaussian 16 with Density Functional Theory (DFT) methods. researchgate.net Cholesterol-appended Schiff bases of this compound have also been synthesized and explored as gelators for the selective sensing of metal ions. rsc.org

Synthesis of α-Aminophosphonate Analogues of this compound

A variety of α-aminophosphonate analogues derived from this compound have been synthesized and studied. researchgate.netnih.govtandfonline.com These compounds are structural analogues of α-amino acids and are of interest in medicinal chemistry. researchgate.nettandfonline.com The synthesis often begins with the preparation of Schiff base intermediates from this compound. nih.gov

A general procedure for synthesizing α-aminophosphonates involves a three-component reaction. nih.gov In a typical synthesis, a Schiff base derived from this compound is reacted with a different amine and triphenylphosphite in a solvent like acetonitrile (B52724) (MeCN). nih.gov This leads to the formation of the α-aminophosphonate structure. The synthesized compounds are purified and their chemical structures are elucidated using spectroscopic techniques such as IR, ¹H NMR, ¹³C NMR, and elemental analysis. nih.govtandfonline.com

For example, a new class of α-aminophosphonates was synthesized starting from this compound. researchgate.netnih.gov The process involved creating arylidene derivatives first, which were then converted to the target α-aminophosphonate compounds. researchgate.net

| Precursor | Reagents | Product Class | Reference |

| This compound | Various amines, triphenylphosphite | α-Aminophosphonates | nih.gov |

| This compound | Hydrazine hydrate, various aldehydes/ketones | Arylidene derivatives | researchgate.net |

| Arylidene derivatives | Different amines, triphenylphosphite | α-Aminophosphonates | nih.gov |

Synthesis of Chalcone Derivatives from this compound

Chalcones, which belong to the flavonoid family, are synthesized from this compound through the Claisen-Schmidt condensation reaction. rasayanjournal.co.inrasayanjournal.co.in This reaction involves the base- or acid-catalyzed condensation of this compound with an appropriate acetophenone (B1666503) derivative. rasayanjournal.co.injocpr.com

Various synthetic methodologies have been developed to improve efficiency and environmental friendliness. A solvent-free grinding technique is one such method, where this compound and a substituted acetophenone (e.g., 4-hydroxyacetophenone) are ground together at room temperature, often with a solid base like NaOH. rasayanjournal.co.inrasayanjournal.co.in This method reduces the need for volatile organic solvents and can shorten reaction times. rasayanjournal.co.in For example, the synthesis of 4'-hydroxy-4-hydroxy chalcone by grinding this compound and 4-hydroxyacetophenone for 30 minutes resulted in a 66.67% yield. rasayanjournal.co.in

Another green chemistry approach involves using polyethylene (B3416737) glycol (PEG-400) as a recyclable solvent. rjpbcs.com The reaction of 4-hydroxyacetophenone with substituted benzaldehydes in PEG-400 with a catalytic amount of KOH has been shown to produce chalcones in excellent yields with shorter reaction times. rjpbcs.com

The general reaction scheme involves the formation of an enolate from the acetophenone in the presence of a base, which then acts as a nucleophile, attacking the carbonyl carbon of this compound. Subsequent dehydration of the resulting aldol (B89426) adduct yields the α,β-unsaturated ketone characteristic of the chalcone structure. rasayanjournal.co.in

| Acetophenone Derivative | Synthesis Method | Yield | Melting Point (°C) | Reference |

| 4-Hydroxyacetophenone | Grinding | 66.67% | 85-88 | rasayanjournal.co.in |

| 4-Methoxyacetophenone | Grinding | - | - | rasayanjournal.co.in |

| 4-Hydroxyacetophenone | PEG-400/KOH | Significant | 190 | rjpbcs.com |

| 2,4-Dihydroxyacetophenone | SOCl₂/EtOH | Good | 178 | jocpr.com |

Emerging and Sustainable Synthetic Approaches for this compound and its Derivatives

In the quest for greener and more efficient chemical processes, several innovative strategies for the synthesis of this compound and its derivatives have been explored. These methods aim to reduce reaction times, energy consumption, and the use of hazardous solvents, aligning with the principles of green chemistry.

Microwave-Assisted Organic Synthesis (MAOS) Techniques

Microwave-Assisted Organic Synthesis (MAOS) has emerged as a powerful technology to accelerate organic reactions. By utilizing microwave irradiation, this technique often leads to dramatically reduced reaction times, higher yields, and improved product purity compared to conventional heating methods. The synthesis of various derivatives from this compound has been successfully demonstrated using MAOS.

For instance, the reaction of this compound with andrographolide (B1667393) to create new hydroxybenzylidene-andrographolide analogues has been achieved with high efficiency. magritek.com Under microwave irradiation (300W) for three hours, the synthesis of 3,19-(4-hydroxybenzylidene)andrographolide proceeded to an 86% yield. magritek.com This highlights the capacity of MAOS to facilitate complex molecular constructions efficiently.

Another example is the rapid, acid-catalyzed Claisen-Schmidt condensation of this compound with cyclohexanone. google.com This reaction, conducted under microwave irradiation for just two minutes, produced the corresponding benzylidenecyclohexanone derivative in a notable 81.47% yield. google.com The significant reduction in reaction time from hours to minutes showcases a key advantage of the MAOS approach. google.com Furthermore, MAOS has been applied to the synthesis of novel 4-Hydrazinyl-7H-Pyrrolo[2,3-d] Pyrimidine (HPP) derivatives from substituted benzaldehydes, demonstrating the broad applicability of this technique. sciencemadness.org

Table 1: Examples of Microwave-Assisted Synthesis of this compound Derivatives

| Reactant 1 | Reactant 2 | Product | Reaction Time | Yield |

|---|---|---|---|---|

| This compound | Andrographolide | 3,19-(4-hydroxybenzylidene)andrographolide | 3 hours | 86% magritek.com |

| This compound | Cyclohexanone | 4-((E)-((1E,3'E)-3'-(4-hydroxybenzylidene)-2'-oxo-[1,1'-bi(cyclohexylidene)]-2,5-dienylidene-4-ylidene)methoxy)benzaldehyde | 2 minutes | 81.47% google.com |

| Substituted Benzaldehydes | 4-Hydrazinyl-7H-Pyrrolo[2,3-d] Pyrimidine (HPP) | HPP Derivatives | 8 minutes | Not specified |

Solvent-Free Mechanochemical Synthesis (Grinding Techniques)

Mechanochemistry, which involves inducing reactions in the solid state through mechanical force such as grinding or milling, represents a significant advancement in sustainable synthesis. These solvent-free methods minimize waste and can lead to the formation of novel products that may not be accessible through traditional solution-phase chemistry.

While the direct synthesis of this compound via mechanochemistry is not widely documented, this technique has been applied to catalysts used in reactions involving its derivatives. For example, hydrotalcite-type materials, which are effective catalysts for the aldol condensation of vanillin (3-methoxy-4-hydroxybenzaldehyde), have been prepared using a combined mechanochemical-coprecipitation method. researchgate.net This approach reduces both the synthesis time and waste generated during catalyst preparation. researchgate.net

The principles of mechanochemistry are also evident in solvent-free condensation reactions. Neat (solvent-free) reactions of various aromatic aldehydes with non-volatile amines to form imines have been efficiently carried out, demonstrating the potential of eliminating bulk solvents in reactions involving aldehyde functionalities. organic-chemistry.org These grinding and neat reaction techniques align with the goals of green chemistry by reducing solvent use and improving reaction efficiency.

Enzymatic and Biocatalytic Synthesis Routes

Enzymatic and biocatalytic methods are gaining significant attention as sustainable alternatives to conventional chemical synthesis. These processes, which utilize isolated enzymes or whole microbial cells as catalysts, offer high selectivity and operate under mild conditions, reducing energy consumption and byproduct formation.

A key application in this area is the use of aldolases for carbon-carbon bond formation. Specifically, the enzymatic aldol reaction between this compound and acetone (B3395972) has been investigated for the production of 4-(4-hydroxyphenyl)-but-3-ene-2-one (also known as 4-hydroxybenzylidene acetone), which is the direct precursor to the high-value raspberry ketone flavor compound. nih.govepo.org

Whole-cell biotransformation leverages the entire metabolic machinery of a microorganism, such as Escherichia coli, to perform complex chemical conversions. This approach can be more robust and cost-effective than using isolated enzymes.

The biotransformation of this compound to 4-hydroxybenzylidene acetone has been successfully demonstrated using engineered whole-cell E. coli catalysts. researchgate.net In these systems, the enzyme 2-deoxy-D-ribose-5-phosphate aldolase (B8822740) (DERA) is overexpressed in an E. coli strain, which then catalyzes the aldol condensation between this compound and acetone. researchgate.netorganic-chemistry.org

Research has shown that this biocatalytic route can be highly efficient. Using whole-cell E. coli BL21 (DE3) as the catalyst, a 92.8% yield of 4-hydroxybenzylidene acetone was achieved from an initial this compound concentration of 120 mM. researchgate.netorganic-chemistry.org To overcome substrate inhibition at higher concentrations, a fed-batch strategy was employed, which increased the final product concentration to 376.4 mM with a yield of 78.4%. researchgate.netorganic-chemistry.org The reusability of the biocatalyst has also been addressed by immobilizing the E. coli cells in κ-carrageenan, with the immobilized cells retaining over 90% of their activity after ten repeated uses. researchgate.net Other bacteria, including Bacillus subtilis and Bacillus cereus, have also been shown to produce significant amounts of 4-hydroxybenzylidene acetone from the same precursors. epo.org

Table 2: Research Findings on Whole-Cell Biotransformation of this compound

| Microbial Catalyst | Substrate 1 | Substrate 2 | Product | Key Findings |

|---|---|---|---|---|

| Escherichia coli BL21 (DE3) overexpressing DERA | This compound (120 mM) | Acetone | 4-Hydroxybenzylidene acetone | 92.8% yield; 111.35 mM product concentration. researchgate.netorganic-chemistry.org |

| Escherichia coli BL21 (DE3) overexpressing DERA | This compound (480 mM, fed-batch) | Acetone | 4-Hydroxybenzylidene acetone | 78.4% yield; 376.4 mM product concentration. researchgate.netorganic-chemistry.org |

| Various Bacteria (e.g., B. subtilis, B. cereus) | This compound | Acetone | 4-Hydroxybenzylidene acetone | Product concentrations ranging from 15 to 160 mg/L after 21 hours. epo.org |

Mechanistic Investigations of Chemical Transformations Involving 4 Hydroxybenzaldehyde

Oxidation Reaction Mechanisms

Oxidation reactions of 4-Hydroxybenzaldehyde (B117250) are pivotal in organic synthesis, leading to the formation of valuable chemical intermediates. The electron-donating nature of the hydroxyl group and the electrophilic character of the carbonyl group in this compound give rise to complex and fascinating reaction mechanisms.

Dakin Oxidation Reaction Mechanisms (Base- and Acid-Catalyzed)

The Dakin oxidation is a classic organic reaction that converts ortho- or para-hydroxybenzaldehydes into the corresponding benzenediols. nih.gov This transformation is typically carried out using hydrogen peroxide in a basic medium, although acid-catalyzed variants also exist. nih.govsphinxsai.com The reaction is mechanistically related to the Baeyer-Villiger oxidation. rsc.org

The initial and often rate-limiting step in the base-catalyzed Dakin oxidation is the nucleophilic addition of a hydroperoxide ion to the carbonyl carbon of this compound. nih.govnitrkl.ac.in In a basic solution, hydrogen peroxide is deprotonated to form the more nucleophilic hydroperoxide anion (HOO⁻). sphinxsai.com This anion then attacks the electrophilic carbonyl carbon, leading to the formation of a tetrahedral intermediate. nih.govresearchgate.net

Under acidic conditions, the reaction proceeds through a similar nucleophilic addition, but the carbonyl oxygen is first protonated. nih.gov This protonation enhances the electrophilicity of the carbonyl carbon, facilitating the attack by a neutral hydrogen peroxide molecule to form the tetrahedral intermediate. nih.govtru.ca

Following the formation of the tetrahedral intermediate, a key rearrangement step occurs: a nih.govacs.org-aryl migration. nih.govresearchgate.net In this step, the aryl group (the 4-hydroxyphenyl group) migrates from the carbonyl carbon to the adjacent oxygen atom of the peroxide moiety. This migration is a concerted process where the bond between the carbonyl carbon and the aryl group breaks, and a new bond between the aryl group and the oxygen atom forms. nih.gov This rearrangement is driven by the expulsion of a hydroxide (B78521) ion (in base-catalyzed reactions) or a water molecule (in acid-catalyzed reactions) and results in the formation of a phenyl ester intermediate. nih.govresearchgate.net The migratory aptitude of the aryl group is a critical factor in the success of the Dakin reaction.

The final step of the Dakin oxidation is the hydrolysis of the newly formed phenyl ester intermediate. nih.govrsc.org Under the basic reaction conditions, a hydroxide ion acts as a nucleophile, attacking the carbonyl carbon of the ester. This leads to the formation of a second tetrahedral intermediate which subsequently collapses, eliminating a phenoxide ion and forming a carboxylic acid (formic acid in the case of this compound). nih.gov In the final acid-base reaction, the phenoxide ion is protonated to yield the hydroquinone (B1673460) product. nih.gov In acidic media, water acts as the nucleophile to hydrolyze the ester.

Permanganate (B83412) Oxidation Kinetics and Pathways in Acidic Media

The oxidation of this compound by potassium permanganate in an acidic medium presents another important chemical transformation. Kinetic studies have been conducted to elucidate the mechanism of this reaction, providing valuable data on the reaction orders with respect to the reactants.

A kinetic investigation of the permanganate oxidation of this compound in acidic conditions revealed that the reaction is first order with respect to the oxidant (permanganate), zero order with respect to the substrate (this compound), and has a fractional order with respect to the acid concentration. researchgate.netcaribjscitech.com These findings suggest a complex reaction mechanism where the rate is not directly proportional to the concentration of the aldehyde, indicating the involvement of intermediate species.

Table 1: Kinetic Data for the Permanganate Oxidation of this compound in Acidic Media researchgate.netcaribjscitech.com

| Reactant | Order of Reaction |

| Potassium Permanganate | First Order |

| This compound | Zero Order |

| Sulfuric Acid | Fractional Order |

This table summarizes the experimentally determined reaction orders for the permanganate oxidation of this compound in an acidic environment.

While the exact mechanism for the permanganate oxidation of this compound in acidic media is not definitively established, one of the proposed pathways involves hydrogen atom abstraction. sphinxsai.comiosrjournals.org In this mechanism, the permanganate ion, a powerful oxidizing agent, abstracts the aldehydic hydrogen atom from the this compound molecule. iosrjournals.org This process, known as hydrogen atom transfer (HAT), results in the formation of a radical intermediate. wikipedia.org

The presence of the electron-donating hydroxyl group on the aromatic ring can influence the stability of the resulting radical intermediate. The rate-limiting step in many permanganate oxidations of organic compounds is believed to be the transfer of a hydrogen atom from the substrate to an oxo group of the permanganate. acs.org Subsequent rapid steps would then lead to the final oxidation product, 4-hydroxybenzoic acid. It is important to note that other mechanisms, such as electron abstraction or oxygen atom transfer, have also been considered for permanganate oxidations, and the predominant pathway may depend on the specific reaction conditions. sphinxsai.com

Table 2: Proposed Mechanistic Steps for Hydrogen Atom Abstraction in Permanganate Oxidation

| Step | Description |

| 1 | Formation of an active oxidizing species from potassium permanganate in acidic medium. |

| 2 | Abstraction of the aldehydic hydrogen atom from this compound by the active permanganate species. |

| 3 | Formation of a radical intermediate. |

| 4 | Further oxidation of the radical intermediate to form the final product, 4-hydroxybenzoic acid. |

This table outlines a plausible sequence of events for the hydrogen atom abstraction mechanism in the permanganate oxidation of this compound.

Electron Abstraction Mechanisms

The process of electron abstraction is a pivotal mechanistic step in various chemical transformations of this compound, particularly in its oxidation reactions. This event involves the removal of a single electron from the molecule, which, given its structure, most favorably occurs at the electron-rich phenolic hydroxyl group. The result of this one-electron oxidation is the formation of a phenoxyl radical, a highly reactive intermediate species.

The generation of this phenoxyl radical can be initiated by a range of oxidizing agents, including metallic ions and photochemically produced radicals. For instance, the reaction of this compound with potent oxidants such as the sulfate (B86663) radical anion (SO₄•⁻) or through electrochemical oxidation methods directly leads to this radical intermediate. The stability of the this compound-derived phenoxyl radical is significantly enhanced by resonance. The unpaired electron can delocalize across the aromatic ring and onto the carbonyl group. This delocalization not only stabilizes the radical but also dictates its subsequent reaction pathways, which can include dimerization, polymerization, or further oxidation, depending on the specific reaction environment and the presence of other reactive molecules.

Oxygen Atom Transfer Mechanisms

Oxygen atom transfer (OAT) represents a crucial mechanism in the oxidation of this compound, most notably in its conversion to 4-hydroxybenzoic acid. This process involves the formal transfer of an oxygen atom from an oxidant to the aldehyde functional group.

A well-established example of an OAT reaction is the Dakin oxidation, where hydrogen peroxide, in a basic medium, converts this compound into a hydroquinone and a carboxylate. The mechanism, closely related to the Baeyer-Villiger oxidation, commences with the nucleophilic addition of a hydroperoxide ion to the carbonyl carbon, forming a tetrahedral intermediate. This intermediate then undergoes rearrangement, leading to the formation of a phenyl ester, which is subsequently hydrolyzed to the final products. researchgate.netwikipedia.org

Furthermore, high-valent metal-oxo complexes, particularly those of ruthenium, chromium, and manganese, are effective reagents for mediating OAT to aldehydes. rsc.org In these catalytic systems, the metal-oxo species acts as the oxygen atom donor. The mechanism is thought to involve the coordination of the aldehyde to the metal center, followed by the insertion of the oxygen atom into the aldehydic carbon-hydrogen bond. This transfer results in the formation of the corresponding carboxylic acid and a reduced metal species, which can then be re-oxidized to continue the catalytic cycle.

Condensation Reaction Mechanisms

Claisen-Schmidt Condensation (Crossed Aldol (B89426) Condensation)

The Claisen-Schmidt condensation is a specific and widely utilized variant of the crossed aldol condensation. It involves the reaction of an aromatic aldehyde that lacks α-hydrogens, such as this compound, with an enolizable ketone. This reaction is fundamental for the synthesis of chalcones, which are α,β-unsaturated ketones.

Enolate Ion Formation and Nucleophilic Attack

The reaction is typically initiated under basic conditions, with common bases including sodium hydroxide (NaOH) or potassium hydroxide (KOH). The base abstracts an acidic α-proton from the ketone, generating a resonance-stabilized enolate ion. This enolate is a strong nucleophile.

The core of the condensation is the subsequent nucleophilic attack of the enolate ion on the electrophilic carbonyl carbon of this compound. This attack leads to the formation of a tetrahedral alkoxide intermediate. Protonation of this intermediate, typically by a solvent molecule like water, yields a β-hydroxy ketone, also known as an aldol adduct.

Dehydration Reactions of β-Hydroxy Ketones

The β-hydroxy ketone intermediate formed in the Claisen-Schmidt condensation is often susceptible to dehydration, especially under the reaction conditions used. This elimination of a water molecule is typically base-catalyzed and leads to the formation of a highly stable, conjugated system. The base removes a proton from the α-carbon, forming a carbanion. This is followed by the departure of the hydroxyl group from the β-carbon as a hydroxide ion, resulting in the formation of a new π-bond. The final product is an α,β-unsaturated ketone, known as a chalcone (B49325). The driving force for this dehydration is the increased thermodynamic stability afforded by the extended conjugation of the aromatic rings and the carbonyl group.

| Ketone | Catalyst | Solvent | Yield (%) | Reference |

| Acetone (B3395972) | Sn1DTP/K-10 | Acetone | 85.7 | |

| Cyclohexanone | NaOH (20 mol%) | Solvent-free | 98 | nih.gov |

| Cyclohexanone | KOH (20 mol%) | Solvent-free | 85 | nih.gov |

| (-)-Menthone | KOH (1.0 eq) | DMSO | 81 | researchgate.net |

| 4-Methoxy acetophenone (B1666503) | NaOH | Grinding | - | scitepress.org |

Schiff Base Formation Pathways

Schiff bases, or imines, are synthesized through the condensation reaction of a primary amine with an aldehyde, such as this compound. This reaction is generally reversible and often catalyzed by either an acid or a base.

The mechanism typically begins with the nucleophilic attack of the primary amine's nitrogen atom on the electrophilic carbonyl carbon of this compound. This addition step results in the formation of an unstable intermediate known as a hemiaminal or carbinolamine. Under acidic conditions, the carbonyl oxygen is first protonated, which enhances the electrophilicity of the carbonyl carbon and facilitates the nucleophilic attack.

Following the formation of the hemiaminal, a molecule of water is eliminated. This dehydration step is the key to forming the stable imine product. In an acid-catalyzed reaction, a proton transfer from the nitrogen to the oxygen atom creates a better leaving group (water). The lone pair of electrons on the nitrogen then assists in pushing out the water molecule, forming a resonance-stabilized iminium ion. Finally, deprotonation of the nitrogen atom by a weak base (like water or another amine molecule) yields the neutral Schiff base and regenerates the acid catalyst. The formation of the C=N double bond is a defining feature of this reaction pathway.

Reductive Processes

Reductive amination is a highly versatile method for the synthesis of amines from carbonyl compounds. In the context of this compound, this process involves the reaction with an amine to form an imine or iminium ion intermediate, which is subsequently reduced to the corresponding amine. Sodium cyanoborohydride (NaBH3CN) is a particularly suitable reducing agent for this transformation due to its mild nature and chemoselectivity.

The mechanism of reductive amination begins with the nucleophilic attack of an amine on the carbonyl carbon of this compound, leading to the formation of a carbinolamine intermediate. This is followed by dehydration to yield a Schiff base (an imine). Under the mildly acidic conditions often employed for reductive amination (pH 4-5), the imine can be protonated to form a more electrophilic iminium ion. masterorganicchemistry.comyoutube.com

Sodium cyanoborohydride is a weaker reducing agent than sodium borohydride (B1222165) (NaBH4) because the electron-withdrawing cyano group lessens the nucleophilicity of the hydride. youtube.com This reduced reactivity is advantageous as it allows for the selective reduction of the iminium ion in the presence of the starting aldehyde. masterorganicchemistry.comyoutube.com Sodium borohydride, in contrast, can reduce both the aldehyde and the iminium ion, potentially leading to a mixture of products and lower yields of the desired amine. youtube.comyoutube.com The reaction rate for the reduction of iminium ions by sodium cyanoborohydride is significantly faster than for ketones or aldehydes, enabling the reductive amination to be performed as a one-pot procedure. organic-chemistry.org

Imine/Iminium Ion Formation: this compound reacts with a primary or secondary amine to form a carbinolamine, which then eliminates water to form an imine. Protonation of the imine nitrogen leads to the formation of an iminium ion.

Reduction: Sodium cyanoborohydride delivers a hydride ion to the electrophilic carbon of the iminium ion, resulting in the formation of the final amine product.

This method has been utilized in studies involving the modification of proteins, such as hemoglobin, where this compound is reacted with amino acid residues followed by reduction with sodium cyanoborohydride to form stable adducts. nih.govnih.govacs.org

Adduct Formation Mechanisms in Biological Systems

The formation of covalent adducts between electrophilic compounds and nucleophilic sites on proteins, such as hemoglobin, is a significant area of study in toxicology and molecular biology. This compound and its derivatives can lead to the formation of 4-hydroxybenzyl adducts in proteins. One key pathway involves the in-situ formation of a reactive intermediate, para-quinone methide.

In studies involving human hemoglobin, it has been demonstrated that exposure to this compound, followed by reduction, can lead to the formation of 4-hydroxybenzyl adducts at various amino acid residues. nih.govacs.org Mass spectrometry-based proteomics has been a crucial tool in identifying these modification sites. nih.gov

Table 1: Amino Acid Residues in Human Hemoglobin Modified by this compound and Sodium Cyanoborohydride

| Hemoglobin Subunit | Modified Residue |

| Alpha (α) | αHis20 |

| Alpha (α) | αTyr24 |

| Alpha (α) | αTyr42 |

| Alpha (α) | αHis45 |

| Beta (β) | βSer44 |

| Beta (β) | βThr84 |

| Beta (β) | βHis92 |

This table is based on targeted mass spectrometry experiments. nih.govacs.org

para-Quinone methides (p-QMs) are highly reactive electrophilic intermediates that play a crucial role in the formation of protein and DNA adducts. nih.govnih.gov They are characterized by a quinone-like ring structure with a methylene (B1212753) group. Due to their electrophilic nature, they readily react with biological nucleophiles. acs.org

In the context of 4-hydroxybenzyl adducts in human hemoglobin, para-quinone methide is considered a likely precursor. nih.govnih.gov It is proposed that p-QM can be formed from precursors and then react with nucleophilic side chains of amino acids within the hemoglobin protein. nih.gov The reaction of p-QM with the N-terminal valine of hemoglobin has been shown to form N-(4-hydroxybenzyl)valine adducts, which have been detected in human blood. acs.org

The reactivity of p-QMs is influenced by substituents on the aromatic ring. Electron-donating groups tend to stabilize the p-QM intermediate, while electron-withdrawing groups have a destabilizing effect. acs.org The formation of p-QM from the oxidation of p-cresol (B1678582) has been shown to lead to DNA adducts, highlighting the role of this intermediate in forming covalent modifications with biological macromolecules. nih.gov The versatile reactivity of p-QMs has made them attractive intermediates in organic synthesis for constructing various molecular scaffolds. rsc.org

Experiments treating human hemoglobin with para-quinone methide have revealed adduct formation at numerous nucleophilic amino acid residues, including histidine, tyrosine, serine, and cysteine. nih.gov The sites with the highest reactivity towards p-QM were identified as αHis45, αTyr42, βCys93, βHis92, and βSer72. nih.gov

Ultraviolet (UV) radiation can induce chemical reactions, including the formation of reactive intermediates from biological molecules. A notable pathway for the formation of 4-hydroxybenzyl adducts involves the UV-mediated irradiation of tyrosine. nih.govacs.org

It has been reported that UV irradiation of tyrosine can lead to the formation of para-quinone methide through a free radical mechanism. nih.govacs.org This newly formed p-QM can then react with nucleophilic residues on proteins, such as hemoglobin, to form 4-hydroxybenzyl adducts.

Exposure of human blood to UV radiation has been shown to produce 4-hydroxybenzyl adducts at several amino acid residues within hemoglobin. nih.govacs.org

Table 2: Hemoglobin Adducts Formed Upon UV Exposure of Human Blood

| Hemoglobin Subunit | Modified Residue |

| Alpha (α) | αHis20 |

| Alpha (α) | αTyr24 |

| Alpha (α) | αTyr42 |

| Alpha (α) | αHis45 |

| Beta (β) | βSer44 |

| Beta (β) | βThr84 |

| Beta (β) | βSer89 |

This table is based on adducts identified following UV radiation exposure. nih.govacs.org

This UV-mediated pathway represents an alternative mechanism for the generation of 4-hydroxybenzyl adducts in biological systems, independent of direct exposure to this compound or its metabolic precursors. The biosynthesis of this compound from L-tyrosine has also been observed in certain organisms, indicating a natural link between these compounds. nih.govnih.gov

Computational and Theoretical Studies on 4 Hydroxybenzaldehyde

Quantum Chemical Calculations and Density Functional Theory (DFT) Applications

Quantum chemical calculations, particularly those based on DFT, have become indispensable tools for predicting and understanding the properties of molecules like 4-hydroxybenzaldehyde (B117250). These methods allow for a detailed examination of the molecule's geometry, electronic landscape, and potential for chemical reactions.

Optimization of Molecular Geometries and Conformational Analysis

Theoretical studies have successfully optimized the molecular geometry of this compound. Using methods such as the B3LYP level of theory with a 6-31G(d,p) basis set, researchers have determined the bond lengths and bond angles of the molecule. mdpi.comresearchgate.net The optimized structure reveals a planar conformation, which is a key determinant of its electronic and spectroscopic behavior. The molecule possesses C1 point group symmetry. mdpi.comresearchgate.net

Table 1: Selected Optimized Geometrical Parameters of this compound

| Parameter | Bond/Angle | Calculated Value (B3LYP/6-31G(d,p)) |

|---|---|---|

| Bond Length | C1-C2 | 1.3843 Å |

| Bond Length | C1-C6 | 1.4065 Å |

| Bond Angle | A(2,1,6) | 120.6882° |

| Bond Angle | A(2,1,10) | 121.0305° |

| Dihedral Angle | D(6,1,2,3) | -0.0001° |

| Dihedral Angle | D(6,1,2,11) | -180.0001° |

This table is interactive. You can sort and filter the data. Data sourced from a DFT study on 4-OH aldehydes. researchgate.net

Investigation of Electronic Structure and Charge Distribution

The electronic properties of this compound have been a major focus of computational studies. Theoretical electronic spectra, calculated using Time-Dependent DFT (TD-DFT) methods, show good agreement with experimental UV-Vis spectra. mdpi.com For instance, theoretical calculations predicted absorption bands at 316.45 nm, 261.52 nm, and 256.48 nm. mdpi.com These electronic transitions are crucial for understanding the molecule's interaction with light and its potential applications in areas like nonlinear optics.

Evaluation of Molecular Reactivity and Chemical Stability Parameters

The reactivity and stability of this compound can be quantitatively assessed through the analysis of its frontier molecular orbitals.

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are fundamental in determining the chemical reactivity of a molecule. malayajournal.org The HOMO represents the ability to donate an electron, while the LUMO represents the ability to accept an electron. malayajournal.org In this compound, the HOMO is primarily localized on the benzene (B151609) ring and the oxygen atom of the hydroxyl group, indicating these are the likely sites for electrophilic attack. The LUMO is distributed over the carbonyl group and the benzene ring, suggesting these areas are susceptible to nucleophilic attack.

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical parameter for evaluating a molecule's chemical stability and reactivity. mdpi.com A smaller energy gap implies lower kinetic stability and higher chemical reactivity. mdpi.com For this compound, the calculated HOMO-LUMO energy gap is approximately 5.01 eV. mdpi.comresearchgate.net This relatively small energy gap suggests that the molecule is chemically reactive and facilitates charge transfer within the molecule. mdpi.com

Table 2: Calculated Frontier Molecular Orbital Energies and Related Parameters for this compound

| Parameter | Value |

|---|---|

| HOMO Energy | -6.514133 eV |

| LUMO Energy | -2.695831 eV |

| HOMO-LUMO Energy Gap | 3.818302 eV |

This table is interactive. You can sort and filter the data. Data sourced from a DFT study on a related hydroxybenzaldehyde derivative. malayajournal.org

Molecular Electrostatic Potential (MESP) Surface Analysis for Reactive Site Prediction

The Molecular Electrostatic Potential (MESP) surface is a valuable tool for visualizing the charge distribution of a molecule and predicting its reactive sites for electrophilic and nucleophilic attacks. mdpi.com The MESP map of this compound shows distinct regions of positive and negative potential. mdpi.comresearchgate.net The areas around the oxygen atoms, particularly the carbonyl oxygen, exhibit the most negative potential (electron-rich), making them susceptible to electrophilic attack. mdpi.com Conversely, the regions around the hydrogen atoms, especially the hydroxyl hydrogen, are electron-deficient (positive potential) and are thus prone to nucleophilic attack. mdpi.comresearchgate.net The color-coded MESP surface typically ranges from red (most negative potential) to blue (most positive potential). mdpi.comresearchgate.net

Identification of Electrophilic and Nucleophilic Regions

Computational analysis of the this compound molecule allows for the mapping of its electron density and the identification of regions susceptible to electrophilic and nucleophilic attack. The distribution of electrons within the molecule is not uniform, leading to distinct reactive sites.

The carbonyl group (C=O) is a primary site of reactivity. The carbon atom of the carbonyl group is electron-deficient due to the high electronegativity of the oxygen atom, making it a significant electrophilic center . This site is prone to attack by nucleophiles. Conversely, the oxygen atom of the carbonyl group possesses lone pairs of electrons and is a nucleophilic center .

Additionally, the hydroxyl group (-OH) and the benzene ring influence the molecule's reactivity. The oxygen atom of the hydroxyl group is also a nucleophilic site. The aromatic ring, enriched with π-electrons, can act as a nucleophile in certain reactions. The electronic properties of these regions can be visualized through molecular electrostatic potential (MEP) maps, where electron-rich (nucleophilic) areas are typically colored red and electron-poor (electrophilic) areas are colored blue. nih.gov Studies have shown that this compound is less reactive towards nucleophilic side chains of proteins compared to more potent electrophiles like para-quinone methide, but it can form adducts, particularly under reducing conditions. nih.gov The aldehyde functional group's reactivity lies between that of its corresponding alcohol (reduction product) and carboxylic acid (oxidation product), allowing it to either gain or lose electrons. researchgate.net

Natural Bond Orbital (NBO) Analysis for Intramolecular Interactions and Stabilization Energies